3,5-Dichlorothiobenzamide
Overview
Description
3,5-Dichlorothiobenzamide is an organic chemical compound with the molecular formula C7H5Cl2NS . It is used in proteomics research .
Synthesis Analysis
The synthesis of 3,5-Dichlorothiobenzamide involves the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorothiobenzamide is represented by the formula C7H5Cl2NS . The molecular weight of this compound is 206.09 g/mol .Chemical Reactions Analysis
A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 3,5-dichlorobenzoyl chloride was prepared from 3,5-dichlorobenzonitrile .Physical And Chemical Properties Analysis
3,5-Dichlorothiobenzamide is a solid compound . It has a molecular weight of 206.09 g/mol .Scientific Research Applications
Photocatalytic Degradation
- Application : Enhancing the photocatalytic degradation of pollutants.
- Details : Torimoto et al. (1996) investigated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (popularly known as propyzamide) using TiO2-loaded adsorbent supports as photocatalysts. They found that adsorbent supports improved the rate of mineralization of propyzamide and decreased the concentration of toxic intermediates in the solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Polymerization Studies
- Application : Understanding solid-state polymerization processes.
- Details : Sandor & Foxman (2000) studied the solid-state polymerization of 3,5-dihalo-4-aminobenzoylchlorides, including 3,5-dichloro derivatives. Their research provided new structural perspectives on the polymerization process of these compounds (Sandor & Foxman, 2000).
Residue Analysis in Agriculture
- Application : Analyzing residues in crops and soils.
- Details : Beynon et al. (1966) developed methods for analyzing residues of 2,6-dichlorobenzonitrile and 2,6-dichlorothiobenzamide in agricultural samples. This analysis is essential for understanding the environmental impact of these compounds (Beynon, Davies, Elgar, & Wright, 1966).
Pharmacological Evaluation
- Application : Developing new pharmaceutical compounds.
- Details : Faizi et al. (2017) explored the design, synthesis, and pharmacological evaluation of benzamide derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide compounds. These studies are crucial for drug development (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Thermal Stability Research
- Application : Studying thermal stability of chemical compounds.
- Details : Research by Cong & Cheng (2021) on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) focused on its thermal stability using dynamic DSC curves and simulation calculations. Understanding the thermal behavior of such compounds is critical in various industrial applications (Cong & Cheng, 2021).
properties
IUPAC Name |
3,5-dichlorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NS/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYCYBQFAAOJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366199 | |
Record name | 3,5-Dichlorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorothiobenzamide | |
CAS RN |
22179-74-4 | |
Record name | 3,5-Dichlorobenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorothiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DICHLOROTHIOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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